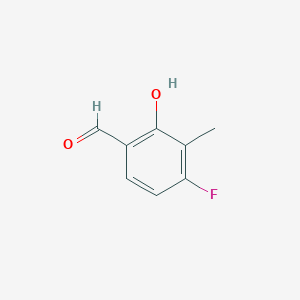

4-Fluoro-2-hydroxy-3-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-hydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-7(9)3-2-6(4-10)8(5)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHKVADIBDETCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665383 | |

| Record name | 4-Fluoro-2-hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775337-99-0 | |

| Record name | 4-Fluoro-2-hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-hydroxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 2 Hydroxy 3 Methylbenzaldehyde

Strategies for ortho-Hydroxylation of Benzaldehydes

A modern and efficient approach to synthesizing salicylaldehyde (B1680747) derivatives involves the direct C-H hydroxylation at the ortho position of the corresponding benzaldehyde (B42025). This method is advantageous as it utilizes readily available benzaldehydes as starting materials.

Boron-Mediated Approaches and Related Techniques

A novel and effective method for the ortho-C–H hydroxylation of benzaldehydes is a boron-mediated one-pot synthesis. rsc.org This technique utilizes a transient imine directing group to facilitate the regioselective borylation and subsequent hydroxylation of the aromatic ring. rsc.org The reaction proceeds by first forming an imine from the parent benzaldehyde, for instance, 4-fluoro-3-methylbenzaldehyde, with a primary amine. This transient imine then directs the ortho-C–H borylation using a boron reagent such as boron tribromide (BBr₃). rsc.orgrsc.org The resulting boronate ester is then oxidized in the same pot to yield the desired ortho-hydroxybenzaldehyde. rsc.org This metal-free approach is notable for its high regioselectivity. rsc.org

The general mechanism involves the following key steps:

Imine Formation: The benzaldehyde reacts with an amine to form a transient imine. This step activates the substrate for the subsequent borylation.

Directed C–H Borylation: The imine directs a boron reagent to the ortho position of the aromatic ring, leading to the formation of a C–B bond.

Oxidation and Hydrolysis: The newly formed C–B bond is then oxidized, typically using an oxidizing agent like sodium perborate (B1237305) (NaBO₃·4H₂O), followed by hydrolysis to yield the hydroxyl group. rsc.orgrsc.org

Optimization of Reaction Conditions and Yields

The efficiency of the boron-mediated ortho-hydroxylation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, boron reagent, and the reaction temperature and time. For the synthesis of 4-Fluoro-2-hydroxy-3-methylbenzaldehyde, a specific set of optimized conditions has been reported. rsc.org

The reaction is typically carried out in a one-pot procedure to maximize efficiency and minimize the isolation of intermediates. rsc.orgrsc.org The formation of the imine is often conducted at an elevated temperature, for example, 70 °C in a solvent like 1,2-dichloroethane (B1671644) (DCE). rsc.org The borylation step is then carried out at room temperature, and the choice of base is critical for the reaction's success. rsc.org Finally, the oxidation and hydrolysis are performed to yield the final product. Following purification by column chromatography, this compound has been synthesized with a reported yield of 52%. rsc.org

Table 1: Optimized Reaction Conditions for the Synthesis of this compound via Boron-Mediated ortho-Hydroxylation rsc.org

| Step | Reagents and Conditions |

| Starting Material | 4-Fluoro-3-methylbenzaldehyde |

| Imine Formation | t-Butylamine (tBuNH₂), 1,2-Dichloroethane (DCE), 70 °C, 4 h |

| Borylation | Boron tribromide (BBr₃), 2,6-Lutidine, Dichloromethane (DCM), Room Temperature, 12 h |

| Hydroxylation | Sodium perborate tetrahydrate (NaBO₃·4H₂O), Methyl t-butyl ether (MTBE)/H₂O |

| Yield | 52% |

Precursor-Based Synthetic Routes and Considerations

An alternative to the direct hydroxylation of benzaldehydes is the formylation of a corresponding phenolic precursor. In the case of this compound, the logical precursor would be 3-fluoro-2-methylphenol (B1296599). Several classical organic reactions can be employed for the ortho-formylation of phenols, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. rsc.org

The Reimer-Tiemann reaction involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. wikipedia.orgmychemblog.com The reactive species is dichlorocarbene, which is generated in situ. wikipedia.org This electrophile preferentially attacks the electron-rich phenoxide ring, leading to the formation of a dichloromethyl-substituted intermediate that is subsequently hydrolyzed to the aldehyde. wikipedia.orgmychemblog.com This reaction typically favors ortho-formylation. wikipedia.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org This reagent is a milder electrophile than those used in many other formylation reactions and is effective for electron-rich aromatic compounds, including phenols. wikipedia.org

The Duff reaction employs hexamethylenetetramine as the formylating agent in the presence of an acid, often in a solvent like glycerol. wikipedia.org This reaction is also known to favor ortho-formylation of phenols. wikipedia.org

While these methods are well-established for the synthesis of salicylaldehydes, their application to a specific precursor like 3-fluoro-2-methylphenol would require optimization of reaction conditions to achieve good yields and regioselectivity. The electronic and steric effects of the fluorine and methyl substituents on the aromatic ring would influence the outcome of these reactions.

Principles of Green Chemistry in Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to various synthetic methodologies.

One of the core principles of green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. wikipedia.org Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. wikipedia.org When evaluating the precursor-based routes, the atom economy of reactions like the Reimer-Tiemann and Duff reactions can be relatively low due to the formation of significant byproducts. wikipedia.org

The use of safer solvents and auxiliaries is another key principle. Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons, can be hazardous. Research into greener alternatives, such as the use of ionic liquids or deep eutectic solvents, is an active area in the context of reactions like the Vilsmeier-Haack reaction. numberanalytics.com Additionally, developing solvent-free reaction conditions is a significant goal.

Catalysis is a fundamental principle of green chemistry, as catalytic reagents are generally more selective and can be used in smaller quantities than stoichiometric reagents. The boron-mediated ortho-hydroxylation, being a metal-free catalytic process, aligns well with this principle.

Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure whenever possible reduces the environmental and economic impact of a synthesis. researchgate.net While some of the discussed reactions require heating, optimization to lower reaction temperatures is a continuous effort in green chemistry.

Finally, the development of environmentally benign methods for the preparation of reagents is crucial. For instance, greener routes for the synthesis of the Vilsmeier-Haack reagent that avoid the use of toxic reagents like phosgene (B1210022) or thionyl chloride have been reported. scirp.orgscirp.orgresearchgate.net

Chemical Reactivity and Derivatization of 4 Fluoro 2 Hydroxy 3 Methylbenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a cornerstone of the molecule's reactivity, participating in oxidation, nucleophilic addition, and condensation reactions.

Oxidation Reactions

The aldehyde functional group of 4-Fluoro-2-hydroxy-3-methylbenzaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 4-Fluoro-2-hydroxy-3-methylbenzoic acid. This transformation is a fundamental reaction in organic synthesis, often achieved using a variety of oxidizing agents. Mild reagents are typically preferred to avoid unwanted side reactions on the electron-rich phenol (B47542) ring. Common oxidizing agents for this purpose include silver oxide (in the Tollens' test), potassium permanganate (B83412) (KMnO₄) under controlled conditions, or sodium chlorite (B76162) (NaClO₂). The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives. nih.gov

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a tetrahedral intermediate, which is then protonated to yield an alcohol. For instance, reaction with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can introduce various alkyl or aryl groups, leading to the formation of secondary alcohols. Similarly, the addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a key precursor for α-hydroxy acids and α-amino acids.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |

| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin |

Condensation Reactions for Schiff Base Formation

One of the most significant reactions of the aldehyde group is its condensation with primary amines to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. The resulting Schiff bases are versatile intermediates in organic synthesis and are widely studied for their biological activities and applications in coordination chemistry. This compound can be condensed with a variety of aromatic and aliphatic primary amines, often under acid or base catalysis, to produce a diverse library of Schiff base derivatives. researchgate.netsigmaaldrich.com

| Amine Reactant | Product (Schiff Base) Name |

|---|---|

| Aniline | 2-((phenylimino)methyl)-3-fluoro-6-methylphenol |

| Ethanolamine | 2-(((2-hydroxyethyl)imino)methyl)-3-fluoro-6-methylphenol |

| p-Toluidine | 2-(((4-methylphenyl)imino)methyl)-3-fluoro-6-methylphenol |

Transformations of the Hydroxyl Moiety

The phenolic hydroxyl group is another key site for reactivity, primarily acting as a nucleophile or a proton donor. A common transformation is O-alkylation to form ethers. This is typically achieved by deprotonating the hydroxyl group with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a more nucleophilic phenoxide ion. The phenoxide then readily reacts with an alkylating agent, like an alkyl halide (e.g., ethyl iodide) or a sulfate, in a Williamson ether synthesis. chemspider.com This reaction allows for the introduction of a wide range of ether functionalities, which can alter the molecule's solubility, electronic properties, and steric profile.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution, with the outcome dictated by the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The directing effects of the four substituents determine the position of incoming electrophiles.

-OH (hydroxyl): A strongly activating, ortho-, para-director. nih.govmdpi.com

-CH₃ (methyl): A weakly activating, ortho-, para-director.

-F (fluoro): A weakly deactivating, ortho-, para-director due to competing inductive withdrawal and resonance donation effects.

-CHO (aldehyde): A strongly deactivating, meta-director.

The powerful activating and directing effect of the hydroxyl group at position 2 dominates, strongly directing incoming electrophiles to the positions ortho and para to it (positions 1, 3, and 5). However, positions 1, 3, and 4 are already substituted. Therefore, electrophilic substitution is most likely to occur at position 5. For example, nitration of a similar compound, 2-hydroxy-3-methylbenzaldehyde, yields 2-hydroxy-3-methyl-5-nitrobenzaldehyde. chemsrc.com Halogenation, such as bromination, would also be expected to occur at this position. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): While less common, nucleophilic aromatic substitution can occur on aryl halides that are activated by strongly electron-withdrawing groups. libretexts.org In this compound, the aldehyde group (-CHO) is strongly electron-withdrawing and is positioned para to the fluorine atom. This arrangement activates the C4-F bond towards nucleophilic attack. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the fluoride (B91410) ion. The reaction proceeds through a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, making the fluoro-substituted compound particularly suitable for this transformation. researchgate.netnih.govwalisongo.ac.id

Synthesis of Advanced Derivatives for Targeted Research

The varied reactivity of this compound makes it an excellent starting material for the synthesis of more complex molecules, particularly heterocyclic compounds with applications in medicinal chemistry. nih.govnih.govbohrium.com The presence of the ortho-hydroxyaldehyde functionality is characteristic of salicylaldehyde (B1680747) derivatives, which are common precursors for coumarins and chromones.

Coumarin (B35378) Synthesis: Coumarins can be synthesized via several condensation reactions. For example, the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene (B1212753) compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a base like piperidine, leads to the formation of a coumarin ring system. mdpi.comnih.gov

Chromone (B188151) and Chromanone Synthesis: Chromones and their derivatives can be prepared from 2'-hydroxyacetophenones, which themselves can be derived from the subject compound. However, direct routes from salicylaldehydes are also known. For instance, reaction with specific reagents can lead to the formation of the chromone core, a scaffold present in many biologically active molecules. organic-chemistry.orgacs.orgresearchgate.netijrpc.com

The incorporation of fluorine into these heterocyclic scaffolds is of particular interest in medicinal chemistry, as fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.govresearchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation of 4 Fluoro 2 Hydroxy 3 Methylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to generate a spectrum that reveals information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In 4-Fluoro-2-hydroxy-3-methylbenzaldehyde, distinct signals are expected for the aldehydic, hydroxyl, aromatic, and methyl protons.

The aldehydic proton (-CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.5-10.5 ppm. The phenolic hydroxyl proton (-OH) signal is also characteristic, often appearing as a broad singlet. Its chemical shift can vary significantly depending on solvent and concentration but is typically found in the δ 4-12 ppm range. For the related compound, 2-hydroxy-3-methylbenzaldehyde, the hydroxyl proton signal is observed at a significantly downfield shift of δ 11.25 ppm, likely due to strong intramolecular hydrogen bonding with the adjacent aldehyde group. researchgate.net

The aromatic region will show signals for the two protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electronic effects of the four substituents. The electron-withdrawing fluorine and aldehyde groups will deshield adjacent protons, while the electron-donating hydroxyl and methyl groups will shield them. Furthermore, spin-spin coupling between the aromatic protons and the ¹⁹F nucleus will result in additional splitting (J-coupling), providing crucial information about the substitution pattern.

The methyl group (-CH₃) protons are shielded and will appear as a singlet in the upfield region of the spectrum, typically around δ 2.2-2.5 ppm. In 2-hydroxy-3-methylbenzaldehyde, this signal appears at δ 2.23 ppm. researchgate.net

Table 1: Representative ¹H NMR Data for Benzaldehyde (B42025) Derivatives

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| 2-hydroxy-3-methylbenzaldehyde researchgate.net | CDCl₃ | -OH | 11.25 | s |

| -CHO | 9.85 | s | ||

| Ar-H | 7.36-7.38 | m | ||

| Ar-H | 6.90-6.92 | t, J = 7.5 | ||

| -CH₃ | 2.23 | s | ||

| 4-fluorobenzaldehyde (B137897) rsc.org | CDCl₃ | -CHO | 9.97 | s |

| Ar-H | 7.85-7.98 | m | ||

| Ar-H | 7.16-7.26 | m |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, eight distinct signals are expected in the proton-decoupled spectrum, corresponding to the eight unique carbon atoms.

The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing far downfield between δ 190-200 ppm. The aromatic carbons show signals in the range of δ 110-170 ppm. The chemical shifts are heavily influenced by the substituents. The carbon directly bonded to the hydroxyl group (C-OH) and the fluorine atom (C-F) will be significantly affected. The C-F signal will be split into a doublet due to one-bond ¹³C-¹⁹F coupling, which is typically large (240-260 Hz). For instance, in 4-fluorobenzaldehyde, the C-F carbon appears as a doublet at δ 166.5 ppm with a large coupling constant of J = 256.7 Hz. rsc.org The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The methyl carbon is the most shielded, appearing upfield around δ 15-25 ppm.

Table 2: Representative ¹³C NMR Data for Fluorinated Benzaldehydes

| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| 4-fluorobenzaldehyde rsc.org | CDCl₃ | C=O | 190.5 | s |

| C-F | 166.5 | d, J = 256.7 | ||

| Ar C-H | 132.8 | d, J = 9.5 | ||

| Ar C-CHO | 132.2 | d, J = 9.7 | ||

| Ar C-H | 116.4 | d, J = 22.3 |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. It has a wide chemical shift range, which makes it very sensitive to subtle changes in the electronic environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic effects of the other substituents on the ring. In a proton-decoupled spectrum, this signal would be a singlet. In a coupled spectrum, it would show couplings to the nearby aromatic protons. For example, the ¹⁹F NMR spectrum of 4-fluorobenzaldehyde in CDCl₃ shows a signal at δ -102.4 ppm. rsc.orgspectrabase.com

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups, each of which has characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, several key absorption bands are expected. A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group; its broadness is due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methyl group typically appear between 3100-3000 cm⁻¹ and 2975-2850 cm⁻¹, respectively. The aldehydic C-H stretch is also distinct, often showing two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The most intense band in the spectrum is usually the C=O stretch of the aldehyde, which appears in the region of 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ range. The C-F stretching vibration results in a strong band typically found between 1000-1300 cm⁻¹.

Table 3: Key IR Absorption Frequencies for Benzaldehyde Derivatives

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

| 4-Hydroxy-3-methylbenzaldehyde (B106927) nih.gov | O-H stretch | ~3180 (broad) |

| C-H stretch (aromatic/aliphatic) | ~3000-2800 | |

| C=O stretch | ~1660 | |

| C=C stretch (aromatic) | ~1580, 1510 | |

| 3-Fluoro-2-hydroxybenzaldehyde chemicalbook.com | O-H stretch | ~3200 (broad) |

| C=O stretch | ~1660 | |

| C-F stretch | ~1200-1300 |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light (usually from a laser) and measures the energy shifts that correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

In the Raman spectrum of this compound, the aromatic ring stretching vibrations are typically strong and appear in the 1580-1620 cm⁻¹ region. The C=O stretching vibration of the aldehyde is also observable, though often weaker than in the IR spectrum. The C-H stretching modes are present but generally weak. Symmetric vibrations and vibrations of non-polar bonds tend to be stronger in Raman spectra. The analysis of the Raman spectrum of a derivative, 4-fluoro-3-nitrobenzaldehyde (B1361154), shows characteristic bands for the C-H stretching, C=O stretching, aromatic ring vibrations, and C-F bending and stretching modes, which aids in the complete vibrational assignment. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for the characterization of newly synthesized compounds, providing critical information on molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for analyzing the composition of complex reaction mixtures, allowing for the identification and quantification of the desired product, unreacted starting materials, and any byproducts.

In the synthesis of derivatives from substituted hydroxybenzaldehydes, GC-MS analysis can distinguish between different isomers formed during a reaction. For instance, in reactions involving the related compound 4-hydroxy-3-methylbenzaldehyde, GC-MS has been successfully used to separate and identify ortho and para products based on their different retention times (tR) and mass spectra. researchgate.net The peak area in the chromatogram corresponds to the relative abundance of each component in the mixture. researchgate.net This same methodology is applied to reactions involving this compound to assess product purity and optimize reaction conditions by monitoring the formation of products and intermediates.

Table 1: Illustrative GC-MS Data for Isomer Analysis of a Substituted Benzaldehyde This table demonstrates the type of data obtained from GC-MS analysis for product mixtures of a related compound, 4-hydroxy-3-methylbenzaldehyde, as specific data for the title compound is not available in the cited literature.

| Compound | Retention Time (t R ) | Relative Abundance (%) |

| 2-hydroxy-3-methylbenzaldehyde (ortho product) | 14.213 min | ~2% |

| 4-hydroxy-3-methylbenzaldehyde (para product) | 25.068 min | ~53% |

| o-cresol (Starting Material) | Not specified | ~27% |

| Data sourced from a study on the Reimer-Tiemann reaction of ortho-cresol. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula, which is a critical step in confirming the identity of a newly synthesized compound. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, chemists can unequivocally confirm the elemental composition.

HRMS is routinely used to characterize derivatives of substituted benzaldehydes, such as Schiff bases. nih.gov For example, a fluoro-functionalized Schiff base derivative can be analyzed by HRMS to confirm that the synthesized product has the expected atomic makeup. nih.gov This technique is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Table 2: Exact Mass Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |

| 4-Fluoro-2-hydroxybenzaldehyde | C₇H₅FO₂ | 140.02736 |

| This compound | C₈H₇FO₂ | 154.04301 |

| 4-Fluoro-2-hydroxy-3-propylbenzaldehyde | C₁₀H₁₁FO₂ | 182.07431 |

| Data is based on computed values from chemical databases. nih.govnih.gov |

Single-Crystal X-ray Diffraction Analysis of Molecular and Supramolecular Structures (Applicable to Derivatives)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. Furthermore, it elucidates the supramolecular arrangement, showing how molecules pack in the crystal lattice and interact through forces like hydrogen bonding.

While obtaining a single crystal of the parent aldehyde can be challenging, its derivatives, particularly Schiff bases, are often more amenable to crystallization. The structure of a fluoro-functionalized Schiff base derived from a substituted 2-hydroxybenzaldehyde has been successfully determined using this method. nih.gov The analysis revealed a nearly planar molecular conformation, stabilized by a strong intramolecular six-membered-ring hydrogen bond between the hydroxyl proton and the imine nitrogen. nih.gov

A key finding for such fluoro-functionalized derivatives is the presence of additional weak intramolecular interactions, such as a C–H···F hydrogen bond, which creates another stable ring motif and further reinforces the planar structure of the molecule. nih.gov These detailed structural insights are crucial for understanding the compound's physical properties and reactivity.

Table 3: Crystallographic Data for a Fluoro-Functionalized Salicylideneaniline (B1219908) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6613(9) |

| b (Å) | 21.251(3) |

| c (Å) | 9.6820(13) |

| β (°) | 95.386(4) |

| Key Supramolecular Feature | Intramolecular C–H···F hydrogen bond |

| Data sourced from a study on salicylideneaniline derivatives. nih.gov |

Applications of 4 Fluoro 2 Hydroxy 3 Methylbenzaldehyde in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

In the landscape of chemical manufacturing, there is an increasing focus on compounds that can facilitate complex syntheses and lead to innovative products. nbinno.com 4-Fluoro-2-hydroxy-3-methylbenzaldehyde serves as a versatile intermediate in multi-step organic synthesis due to its trifunctional nature. The aldehyde group is a prime site for nucleophilic addition and condensation reactions, the phenolic hydroxyl group can undergo etherification, esterification, or act as a directing group in electrophilic aromatic substitution, and the fluorine-substituted ring can be involved in various coupling reactions.

The reactivity of this compound allows it to be a cornerstone in the synthesis of more complex molecular architectures. The aldehyde function readily participates in well-known reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations, enabling carbon-carbon bond formation and the extension of the molecule's framework. Similarly, Knoevenagel and Claisen-Schmidt condensations, common for aromatic aldehydes, allow for the synthesis of various derivatives. For instance, by analogy with the non-fluorinated compound 4-hydroxy-3-methylbenzaldehyde (B106927), it can be used to synthesize coumarin (B35378) derivatives, which are an important class of heterocyclic compounds. researchgate.net

Below is a table summarizing key synthetic transformations where this compound can act as a pivotal intermediate.

| Reaction Type | Reacting Functional Group | Potential Product Class |

| Schiff Base Formation | Aldehyde (-CHO) | Imines / Schiff Bases |

| Knoevenagel Condensation | Aldehyde (-CHO) | Coumarin Derivatives |

| Aldol Condensation | Aldehyde (-CHO) | Chalcones, Curcuminoid Analogues ossila.com |

| Wittig Reaction | Aldehyde (-CHO) | Substituted Alkenes |

| Williamson Ether Synthesis | Phenolic Hydroxyl (-OH) | Aryl Ethers |

| Metal-Catalyzed Coupling | Aromatic Ring (C-F) | Biaryl Compounds |

Development of Novel Ligands for Coordination Chemistry

The molecular structure of this compound is ideally suited for its use as a precursor in the synthesis of chelating ligands for coordination chemistry. The most common application is in the preparation of Schiff base ligands. Schiff bases, or imines, are formed through the condensation reaction of the aldehyde group with a primary amine. chemsociety.org.ng

When this compound reacts with a primary amine, the resulting Schiff base contains an imine nitrogen and a phenolic oxygen. These two atoms are positioned in such a way that they can readily coordinate to a single metal ion, forming a stable chelate ring. Such ligands are often bidentate, meaning they bind to the metal at two points. The specific properties of the resulting metal complex, such as its stability, geometry, and catalytic or biological activity, can be fine-tuned by varying the amine component used in the synthesis. These Schiff base metal complexes have been explored for use in catalytic oxidation reactions. chemsociety.org.ng Coumarin derivatives, which can be synthesized from this benzaldehyde (B42025), are also known to be versatile polyfunctional ligands capable of forming stable complexes with transition metals. nih.gov

| Potential Metal Ion | Coordination Sites on Ligand | Potential Applications of Complex |

| Copper (II) | Phenolic Oxygen, Imine Nitrogen | Antimicrobial Agents, Catalysis chemsociety.org.ng |

| Cobalt (II) | Phenolic Oxygen, Imine Nitrogen | Antimicrobial Agents, Oxygen Carriers chemsociety.org.ng |

| Zinc (II) | Phenolic Oxygen, Imine Nitrogen | Fluorescence, Medicinal Chemistry nih.gov |

| Nickel (II) | Phenolic Oxygen, Imine Nitrogen | Catalysis, Material Science |

Precursor for Functional Materials and Polymers

The incorporation of fluorine into organic molecules can bestow unique properties upon the resulting materials, including high thermal stability, chemical resistance, and low surface energy. researchgate.net Fluoropolymers are a class of materials distinguished by their strong carbon-fluorine bonds and are used in a wide range of sectors, from aerospace to electronics. researchgate.net

As a fluorine-containing aromatic compound, this compound represents a potential building block, or monomer, for the synthesis of novel functional polymers. The presence of the reactive aldehyde and hydroxyl groups provides handles for polymerization reactions. For example, the hydroxyl group could be used to create polyester (B1180765) or polyether chains, while the aldehyde group could be involved in the formation of phenolic resins or other condensation polymers. The fluorine atom attached to the aromatic ring would then be incorporated into the polymer backbone or as a pendant group, potentially enhancing the material's properties such as thermal stability, durability, and resistance to chemical degradation. researchgate.net While the compound is a candidate for such applications, specific examples of its use in polymer synthesis are not widely documented in the scientific literature.

Utilization in the Synthesis of Fine Chemicals and Specialty Organic Compounds

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. This compound is a valuable precursor for a variety of such specialty compounds due to its tailored functionality.

A significant application is in the synthesis of heterocyclic compounds. For example, substituted hydroxybenzaldehydes are key starting materials for coumarins (benzopyran-2-ones), a class of compounds with a wide array of biological activities, including antibacterial and anti-cancer properties. researchgate.netresearchgate.net The reaction of 4-hydroxy-3-methylbenzaldehyde with 3-acetylcoumarin (B160212) to produce a more complex coumarin derivative has been reported, indicating a viable synthetic route for its fluorinated analog. researchgate.net

Furthermore, the synthesis of Schiff bases from this aldehyde leads to a diverse family of specialty compounds. science.gov Schiff bases themselves are not only important as ligands but are also investigated for their own biological activities. Fluorinated Schiff bases, in particular, are evaluated for various applications, including as antimicrobial agents. researcher.life The reaction of the aldehyde with different primary amines allows for the creation of a library of derivatives with potentially unique properties.

| Class of Fine Chemical | Synthetic Method from Precursor | Potential Application Area |

| Coumarin Derivatives | Knoevenagel or similar condensation reactions | Pharmaceuticals, Agrochemicals researchgate.netresearchgate.net |

| Schiff Base Derivatives | Condensation with primary amines | Antimicrobial agents, Chemical sensors chemsociety.org.ngscience.gov |

| Chalcone Analogues | Claisen-Schmidt condensation with ketones | Medicinal Chemistry |

| Substituted Stilbenes | Wittig or similar olefination reactions | Materials Science, Pharmaceuticals |

Exploration of Biological Activities of 4 Fluoro 2 Hydroxy 3 Methylbenzaldehyde and Its Synthetic Derivatives in Vitro Studies

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

Schiff bases and metal complexes derived from substituted benzaldehydes are frequently investigated for their antimicrobial properties. The introduction of a fluorine atom into the structure can significantly enhance biological activity.

Determination of Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy, representing the lowest concentration that prevents visible growth of a microorganism. Studies on Schiff bases derived from various fluorinated benzaldehydes have demonstrated a range of antibacterial and antifungal activities.

For instance, research on Schiff bases derived from isoniazid (B1672263) and different fluorinated benzaldehydes revealed their potential against various microbes. While the exact derivative of 4-Fluoro-2-hydroxy-3-methylbenzaldehyde was not specified, a related compound with a fluoro substituent at the para position to the hydroxyl group showed significant activity. The antimicrobial activities of these compounds are typically evaluated in vitro against a panel of Gram-negative and Gram-positive bacteria, as well as fungal strains.

To illustrate the type of data generated in such studies, the following table presents MIC values for Schiff base ligands derived from other fluorinated benzaldehydes.

| Microorganism | Schiff Base Ligand (Example 1) MIC (mM) | Schiff Base Ligand (Example 2) MIC (mM) |

| E. coli | 1.55 | - |

| S. aureus | - | - |

| C. albicans | 0.048 | 0.037 |

Note: The data in this table is derived from studies on related fluorinated benzaldehyde (B42025) Schiff bases and is presented for illustrative purposes.

Evaluation of Anticancer and Cytotoxic Properties in Cell Lines

The cytotoxic potential of benzaldehyde derivatives and their metal complexes against various cancer cell lines is another significant area of research. These studies aim to determine the concentration of a compound required to inhibit the growth of or kill cancer cells, often expressed as the half-maximal inhibitory concentration (IC50).

For example, a cobalt-salen complex derived from 3-Fluoro-2-hydroxybenzaldehyde, an isomer of the title compound, has been shown to exhibit anticancer activity with an IC50 of 50 µM. The evaluation of anticancer properties involves incubating cancer cell lines with varying concentrations of the test compound and measuring cell viability using assays such as the MTT assay.

A hypothetical data table for the cytotoxic activity of a synthetic derivative of this compound against different cancer cell lines is presented below to exemplify typical research findings.

| Cell Line | Compound | IC50 (µM) |

| Human Breast Cancer (MCF-7) | Derivative A | 45.2 |

| Human Colon Cancer (HCT-116) | Derivative A | 62.8 |

| Human Lung Cancer (A549) | Derivative A | 55.4 |

Note: This table is a hypothetical representation of data that would be generated from in vitro cytotoxic studies.

Assessment of Antioxidant Activities (e.g., DPPH Radical Scavenging Assay)

The antioxidant potential of phenolic compounds like hydroxybenzaldehydes is of great interest. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance, which is observed as a color change from violet to yellow. dergipark.org.tr

Studies on various hydroxybenzaldehydes have shown that their antioxidant activity is related to their structure. researchgate.net The presence and position of hydroxyl and other substituent groups on the aromatic ring influence the radical scavenging capacity. researchgate.net While specific data for this compound is not available, it is expected that as a phenolic compound, it and its derivatives would exhibit some level of antioxidant activity. The results are often expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (EC50).

Interaction with Biomolecules (e.g., DNA Binding and Cleavage)

The interaction of small molecules with DNA is a crucial aspect of drug discovery, particularly for the development of anticancer agents. Metal complexes of Schiff bases derived from hydroxybenzaldehydes are often studied for their ability to bind to and cleave DNA.

Spectroscopic Techniques for DNA Interaction Studies (e.g., UV-Vis Absorption Spectroscopy)

UV-Vis absorption spectroscopy is a primary tool for investigating the binding of compounds to DNA. nih.gov When a molecule binds to DNA, changes in the absorption spectrum, such as a shift in the maximum wavelength (bathochromism or hypsochromism) and a change in absorbance intensity (hyperchromism or hypochromism), can be observed. These changes provide insights into the mode of interaction, with intercalation (insertion between DNA base pairs) often leading to hypochromism and a bathochromic shift. nih.gov

Mechanisms of DNA Cleavage (Hydrolytic vs. Oxidative)

Certain metal complexes can induce the cleavage of DNA strands. This cleavage can occur through two primary mechanisms: hydrolytic and oxidative.

Hydrolytic Cleavage: This involves the catalytic hydrolysis of the phosphodiester bonds of the DNA backbone.

Oxidative Cleavage: This mechanism involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which then attack the deoxyribose sugar or the nucleobases, leading to strand scission. The involvement of an oxidative pathway can be confirmed by experiments conducted in the presence of an oxidizing agent like hydrogen peroxide (H2O2). dergipark.org.tr

Gel electrophoresis is the standard technique used to visualize DNA cleavage. In these experiments, supercoiled plasmid DNA is incubated with the test compound, and the resulting DNA fragments (nicked and linear forms) are separated by size on an agarose (B213101) gel. The extent of cleavage can be quantified by the disappearance of the supercoiled form and the appearance of the nicked and linear forms.

While no specific DNA interaction studies have been reported for derivatives of this compound, research on related metal complexes demonstrates their potential to interact with and cleave DNA, suggesting a promising avenue for future investigation of this class of compounds.

Enzyme Inhibition Studies

The exploration of enzyme inhibition is a critical avenue in biochemical research and drug discovery, aiming to identify compounds that can modulate the activity of specific enzymes. In this context, synthetic derivatives of this compound, particularly Schiff bases and their corresponding metal complexes, have been investigated for their potential as enzyme inhibitors in various in vitro studies. These studies often focus on the structural features that contribute to inhibitory activity, providing insights into the mechanisms of action.

Research has particularly highlighted the potential of metal complexes of Schiff bases derived from fluorinated benzaldehydes as potent enzyme inhibitors. The introduction of a metal ion into the Schiff base ligand can significantly enhance its biological activity.

One of the key enzymes targeted in these studies is urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. The inhibition of urease is a significant therapeutic strategy, particularly in combating infections caused by pathogens like Helicobacter pylori and Mycobacterium tuberculosis, where the enzyme's activity is linked to pathogenesis. mdpi.com

In vitro studies have demonstrated that copper(II) complexes of Schiff bases derived from isoniazid and various fluorinated benzaldehydes exhibit excellent inhibitory activity against Jack bean urease. mdpi.com The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For comparison, the standard urease inhibitor thiourea (B124793) is typically used as a positive control in these assays.

The research findings indicate that the copper(II) complexes of these Schiff bases are significantly more potent inhibitors of urease than the Schiff base ligands alone. mdpi.com This suggests that the chelation of the copper(II) ion plays a crucial role in the inhibitory mechanism. The "free" metal ions themselves are known to inhibit urease, with Cu²⁺ being particularly effective. mdpi.com

The table below summarizes the in vitro inhibitory activity of several copper(II) complexes of Schiff bases derived from fluorinated benzaldehydes against Jack bean urease.

| Compound | IC50 (µM) |

| (N'-(2-fluorobenzylidene)isonicotinohydrazide) Copper(II) Complex (C1) | 0.21 ± 0.02 |

| (N'-(4-(trifluoromethyl)benzylidene)isonicotinohydrazide) Copper(II) Complex (C2) | 0.15 ± 0.01 |

| (N'-(2-hydroxy-5-(trifluoromethyl)benzylidene)isonicotinohydrazide) Copper(II) Complex (C3) | 0.43 ± 0.01 |

| (N'-(4-fluoro-2-hydroxybenzylidene)isonicotinohydrazide) Copper(II) Complex (C4) | 0.31 ± 0.02 |

| Thiourea (Standard) | 21.3 ± 0.12 |

Data sourced from a study on urease inhibition by Schiff bases and their copper(II) complexes. mdpi.com

These findings underscore the potential of developing new therapeutic agents based on the structural framework of fluorinated benzaldehyde derivatives. The potent enzyme inhibition demonstrated by these compounds in in vitro settings provides a strong foundation for further research into their specific interactions with enzyme active sites and their broader biological activities.

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-2-hydroxy-3-methylbenzaldehyde, and how can regioselectivity challenges be mitigated?

The synthesis typically involves Friedel-Crafts formylation or directed ortho-metalation strategies. For regioselectivity, directing groups (e.g., hydroxyl or methyl substituents) can guide formylation. For example, the hydroxyl group in 2-hydroxy-3-methylbenzaldehyde derivatives acts as a meta-director, but fluorine’s electron-withdrawing effect may alter reactivity . Optimize reaction conditions (e.g., temperature, Lewis acid catalysts) to minimize by-products like 5-fluoro isomers. Validate regiochemistry via - and -NMR spectroscopy .

Q. How can the purity of this compound be assessed in academic settings?

Use reversed-phase HPLC with a C18 column and UV detection at 254 nm, referencing methods from analogous hydroxybenzaldehydes (e.g., 4-hydroxybenzaldehyde, where mobile phases of acetonitrile/water with 0.1% trifluoroacetic acid achieved baseline separation) . Confirm purity via melting point analysis (DSC) and compare with literature values for related fluorinated benzaldehydes (e.g., 4-chloro-2-fluorobenzaldehyde: mp 58–60°C ).

Q. What spectroscopic techniques are critical for characterizing this compound?

- -NMR : Identify aromatic protons (δ 6.5–7.5 ppm), hydroxyl (δ 9–11 ppm, broad), and aldehyde protons (δ ~10 ppm).

- -NMR : Single peak near δ -110 ppm for the fluorine substituent.

- IR : Stretching vibrations for aldehyde (C=O ~1700 cm), hydroxyl (O–H ~3200 cm), and C–F (~1200 cm).

Cross-validate with high-resolution mass spectrometry (HRMS) and compare to databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can conflicting crystallographic data on this compound derivatives be resolved?

Use single-crystal X-ray diffraction with SHELXL refinement . For disordered structures (common in fluorinated aromatics), apply constraints (e.g., DFIX for C–F bond lengths) and validate with residual density maps. Compare unit cell parameters with analogous compounds (e.g., 4-chloro-3-fluorobenzaldehyde: orthorhombic, space group Pna2 ).

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic sites. For example, the aldehyde carbon is the primary electrophilic center, but fluorine’s inductive effect may reduce reactivity compared to non-fluorinated analogs . Validate with kinetic studies using nucleophiles like hydrazines or Grignard reagents.

Q. How can discrepancies in reported solubility data for fluorinated benzaldehydes be addressed methodologically?

Standardize solubility measurements via shake-flask method in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., ethanol, DMSO). For this compound, expect moderate solubility in ethanol (~8–10 mg/mL at 25°C), comparable to 4-hydroxybenzaldehyde (8.45 mg/mL in water ). Use UV-Vis spectroscopy for quantification and account for temperature-dependent aggregation .

Q. What strategies optimize the isolation of this compound from complex reaction mixtures?

Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate). For challenging separations, use preparative HPLC with chiral columns if enantiomeric by-products are present. Monitor fractions via TLC (R ~0.3 in 7:3 hexane/EtOAc) and characterize intermediates via -NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.